molecular formula C10H11NO5 B1359745 Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate CAS No. 288580-52-9

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Cat. No. B1359745
M. Wt: 225.2 g/mol
InChI Key: RYWWXFRNYIQACB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a chemical compound with the CAS Number: 288580-52-91. It has a molecular weight of 225.21 and its IUPAC name is ethyl (3-hydroxy-4-nitrophenyl)acetate1. It is a solid at room temperature1.



Synthesis Analysis

The synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is not explicitly mentioned in the search results. However, one of the papers mentions the synthesis of a similar compound, 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative2.



Molecular Structure Analysis

The InChI code for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is 1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H31. This indicates the molecular structure of the compound.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not mentioned in the search results.



Physical And Chemical Properties Analysis

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a solid at room temperature1. It should be stored in a dry place at room temperature1. The purity of the compound is 95%1.


Scientific Research Applications

Synthesis of Cyclic Hydroxamic Acids and Lactams

Ethyl 2-nitrophenyl oxalate and its derivatives are used in catalytic hydrogenations to yield cyclic hydroxamic acids and lactams. These compounds are significant due to their occurrence in Gramineae, a family of grasses. The process involves reductive cyclization and acyl group migration, followed by lactonization and ring opening under certain conditions (Hartenstein & Sicker, 1993).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used in Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids. This process is notable for good yields without racemization under milder conditions, and it is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

General Basic Catalysis of Ester Hydrolysis

In the study of ester hydrolysis, compounds like ethyl 2-nitrophenyl acetate are used as models to understand general basic catalysis. This research provides insights into the mechanisms of ester hydrolysis, important for understanding both chemical and enzymatic processes (Bender & Turnquest, 1957).

Development of Base-Labile Carboxyl Protecting Groups

The development of new protecting groups for carboxyl functions in organic synthesis often employs derivatives like ethyl 2-nitrophenyl acetate. These developments are crucial for the synthesis of complex organic molecules (Robles, Pedroso, & Grandas, 1993).

Protection of Hydroxyl Functions

Compounds like ethyl 2-nitrophenyl acetate are used to protect hydroxyl functions in synthetic organic chemistry. The protecting groups can be selectively removed without affecting other common protecting groups, making them useful in complex syntheses (Daragics & Fügedi, 2010).

Water-tolerant Solid Acid Catalysis

In the field of catalysis, derivatives of ethyl 2-nitrophenyl acetate are used to study the hydrolysis of esters in the presence of excess water. This research is vital for understanding and developing water-tolerant solid acid catalysts (Kimura, Nakato, & Okuhara, 1997).

Future Directions

The future directions of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not explicitly mentioned in the search results. However, it is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWWXFRNYIQACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-4-nitrophenylacetic acid (4.0 g, prepared according to the procedure described by Meyer et al, J.Med.Chem., 1997, 40, pages 1049-1062) in ethanol (approximately 100 mL) was treated with concentrated hydrochloric acid (5-8 drops) was heated at reflux temperature for 3 hours then evaporated. The residue was dissolved in tert-butyl methylether and the solution was washed with saturated aqueous sodium bicarbonate solution, then with water, then dried, and then evaporated to give the title compound (5.0 g) as a light yellow solid.
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Synthesis routes and methods II

Procedure details

A solution of (3-hydroxy-4-nitro-phenyl)-acetic acid (4.0 g, prepared according to the procedure described by Meyer et al, J. Med. Chem., 1997, 40, pages 1049–1062) in ethanol (approximately 100 mL) was treated with concentrated hydrochloric acid (5–8 drops) was heated at reflux temperature for 3 hours then evaporated. The residue was dissolved in tert-butyl methyl ether and the solution was washed with saturated aqueous sodium bicarbonate solution, then with water, then dried, and then evaporated to give the title compound (5.0 g) as a light yellow solid.
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